6-(Ethoxycarbonyl)nicotinic acid

描述

Structural Classification and Relevance within Pyridine (B92270) Carboxylic Acid Esters

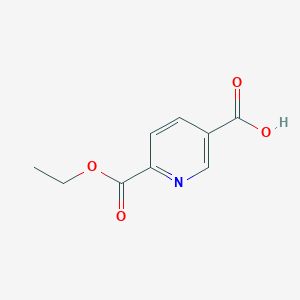

6-(Ethoxycarbonyl)nicotinic acid is structurally classified as a monosubstituted pyridine dicarboxylic acid monoester. Its core is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features two functional groups attached to this ring: a carboxylic acid group at the 3-position and an ethoxycarbonyl group (an ethyl ester) at the 6-position.

The general class of pyridine carboxylic acids and their esters are significant in medicinal chemistry and materials science. The pyridine ring itself is an electron-deficient aromatic system that can engage in various non-covalent interactions, which is a valuable feature in the design of biologically active molecules. The presence of both a carboxylic acid and an ester group provides two reactive sites for further chemical modifications, making compounds like this compound versatile intermediates in organic synthesis. Pyridine-2,6-dicarboxylic esters, for example, are known to act as pincer ligands in coordination chemistry, forming stable complexes with metal ions. mdpi.com

Historical Context of Nicotinic Acid Derivatives in Chemical and Biological Sciences

The parent compound, nicotinic acid (also known as niacin or vitamin B3), has a long and significant history in science. nih.gov It is a vital nutrient for humans and animals, and its deficiency leads to the disease pellagra. justia.com The industrial production of nicotinic acid has been a subject of extensive research, with methods evolving from the oxidation of nicotine (B1678760) to more efficient processes like the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine (B142974). nih.govjustia.com

Historically, the synthesis of nicotinic acid has been achieved through various methods, including the oxidation of nicotine with agents like nitric acid or potassium permanganate (B83412). nih.gov Over time, more economical and environmentally friendly industrial processes have been developed. justia.com These processes often involve the gas-phase oxidation of picoline derivatives. justia.com The vast body of research on nicotinic acid has laid the groundwork for the exploration of its numerous derivatives. These derivatives have found applications in a wide array of fields, including pharmaceuticals, agrochemicals, and as additives in food and cosmetics. justia.com For instance, nicotinic acid and its derivatives are used in the treatment of hyperlipidemia and have been investigated for their potential in addressing various other health conditions. googleapis.com

Scope and Significance of Research on this compound and Analogues

Research on this compound and its analogues primarily focuses on their utility as intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. While specific research exclusively dedicated to this compound is not extensively documented in publicly available literature, its significance can be inferred from studies on closely related compounds.

One probable synthetic route to this compound is through the selective hydrolysis of the corresponding diethyl pyridine-3,6-dicarboxylate. A similar method has been described for the synthesis of pyridine-3,5-dicarboxylic acid monoethyl ester, where the diester is treated with a controlled amount of potassium hydroxide (B78521) in ethanol (B145695) to selectively hydrolyze one of the ester groups. chemicalbook.com

The bifunctional nature of this compound makes it a valuable building block. The carboxylic acid can be converted into amides, acid chlorides, or other derivatives, while the ester group can be hydrolyzed, reduced, or transesterified. This allows for the systematic construction of more elaborate molecular architectures.

Analogues of this compound, such as other pyridine dicarboxylic acid esters, have been investigated for their ability to form metal complexes and for their potential in creating novel polymers. mdpi.com For example, polyesters derived from pyridine dicarboxylic acids are being explored as sustainable materials. wur.nl Furthermore, various nicotinic acid esters have been the subject of patents for pharmaceutical compositions. google.com The study of such analogues provides insight into the potential research avenues for this compound as a scaffold for new materials and bioactive compounds. For example, 6-fluoronicotinic acid, another derivative, is used as a building block for active pharmaceutical ingredients and in the synthesis of tracers for positron emission tomography. ossila.com Similarly, 6-hydroxynicotinic acid is a known intermediate in the microbial oxidation of nicotinic acid. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17874-78-1 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Melting Point | >240 °C |

Interactive Data Table: Comparison of Related Nicotinic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Lacks the ethoxycarbonyl group at the 6-position. |

| Pyridine-3,5-dicarboxylic acid monoethyl ester | C₉H₉NO₄ | 195.17 | Carboxylic acid at the 5-position instead of the 6-position. |

| 6-Fluoronicotinic acid | C₆H₄FNO₂ | 141.10 | Fluorine atom at the 6-position instead of an ethoxycarbonyl group. ossila.com |

| 6-Hydroxynicotinic acid | C₆H₅NO₃ | 139.11 | Hydroxyl group at the 6-position instead of an ethoxycarbonyl group. nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-ethoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-4-3-6(5-10-7)8(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLCDQBGCADVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342195 | |

| Record name | 6-(Ethoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17874-78-1 | |

| Record name | 6-(Ethoxycarbonyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 6 Ethoxycarbonyl Nicotinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of chemical modifications, including decarboxylation, amide and hydrazide formation, and rearrangements via acyl azides.

The removal of the carboxyl group from pyridinecarboxylic acids is a known transformation, typically requiring thermal conditions. For nicotinic acid, decarboxylation can be achieved by heating with copper chromite, which yields pyridine (B92270) and carbon dioxide nih.gov. Another method involves heating the acid in high-temperature liquid water, which can effect decarboxylation without a catalyst patsnap.comgoogle.com. The rate of decarboxylation in pyridinecarboxylic acids is highly dependent on the position of the carboxyl group. Studies have shown that picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid), while nicotinic acid (pyridine-3-carboxylic acid) is comparatively stable under similar conditions stackexchange.com.

For 6-(ethoxycarbonyl)nicotinic acid, the decarboxylation of the C3-carboxylic acid would lead to the formation of ethyl pyridine-2-carboxylate. The reaction conditions would likely involve high temperatures, and the presence of the electron-withdrawing ethoxycarbonyl group at the C6 position could influence the reaction rate. While specific studies on the decarboxylation of this exact molecule are not prevalent, the general principles of pyridinecarboxylic acid decarboxylation suggest it is a feasible, albeit potentially challenging, transformation.

Table 1: General Conditions for Decarboxylation of Pyridinecarboxylic Acids

| Method | Reagents/Conditions | Product from Nicotinic Acid | Reference |

| Catalytic Heating | Copper chromite, heat | Pyridine | nih.gov |

| Non-Catalytic Heating | High-temperature liquid water (150-250°C) | Nicotinic Acid (from di-acid) | patsnap.comgoogle.com |

The carboxylic acid functionality of this compound can be readily converted into amides and hydrazides, which are key intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.

Amide Formation: Amidation typically proceeds through the activation of the carboxylic acid. Common methods include:

Conversion to Acyl Chloride: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This highly reactive intermediate then readily reacts with a primary or secondary amine to yield the desired amide google.comucl.ac.uk.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate direct amide bond formation between the carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1,1'-carbonyldiimidazole (CDI) are frequently employed in organic synthesis to promote this transformation under mild conditions ucl.ac.uk.

Catalytic Methods: Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, often under solvent-free conditions, presenting a greener alternative to traditional methods researchgate.net.

Hydrazide Formation: The synthesis of nicotinic acid hydrazides is generally achieved by the condensation of the corresponding carboxylic acid or its ester with hydrazine (N₂H₄) or hydrazine hydrate umn.edu. This reaction is fundamental for creating precursors to various heterocyclic systems. For this compound, this reaction would yield 6-(ethoxycarbonyl)nicotinohydrazide.

Table 2: Common Reagents for Amide and Hydrazide Synthesis

| Transformation | Reagent Class | Specific Examples |

| Amide Formation | Acylating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Coupling Agents | EDC, HATU, CDI, T3P | |

| Catalysts | Boric Acid | |

| Hydrazide Formation | Hydrazinating Agents | Hydrazine (N₂H₄), Hydrazine hydrate (N₂H₄·H₂O) |

The conversion of the carboxylic acid group to an acyl azide opens up a pathway to important synthetic transformations, most notably the Curtius rearrangement. This reaction sequence allows for the conversion of a carboxylic acid into a primary amine with the loss of one carbon atom nih.govnih.gov. The acyl azide of this compound serves as a versatile intermediate for synthesizing various nitrogen-containing heterocycles thieme-connect.commetu.edu.tr.

The process involves two key steps:

Formation of the Acyl Azide: The acyl azide can be prepared from the carboxylic acid via several methods. A common approach is the reaction of the corresponding acyl chloride with sodium azide (NaN₃) wikipedia.org. Alternatively, the carboxylic acid can be treated directly with diphenylphosphoryl azide (DPPA) in a one-pot procedure that avoids the isolation of the potentially explosive acyl azide intermediate nih.govwikipedia.orgscispace.com.

Curtius Rearrangement: Upon heating, the acyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate. This intermediate rapidly rearranges to an isocyanate chemistrysteps.comrsc.org. The resulting isocyanate is a versatile synthon that can be trapped with various nucleophiles. For example, reaction with water leads to a carbamic acid which decarboxylates to form a primary amine, while reaction with an alcohol yields a carbamate nih.govrsc.org.

This rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry of the migrating group scispace.com.

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl (ester) group at the C6 position also offers several avenues for chemical modification, including hydrolysis, transesterification, and participation in condensation reactions.

Hydrolysis: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid, yielding pyridine-3,6-dicarboxylic acid. This reaction is typically carried out under basic or acidic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification, is a standard method for ester cleavage google.com. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with an aqueous acid (e.g., H₂SO₄ or HCl). This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Transesterification: Transesterification is the process of exchanging the ethoxy group of the ester with another alkoxy group from a different alcohol. This reaction is typically catalyzed by either an acid or a base. For example, reacting this compound with methanol in the presence of an acid catalyst would lead to the formation of 6-(methoxycarbonyl)nicotinic acid. Solid acid catalysts are also employed for this purpose, offering advantages in terms of separation and reusability guidechem.comgoogle.compatsnap.com.

The ethoxycarbonyl group can participate in condensation reactions, particularly those involving the formation of carbon-carbon bonds. The Claisen condensation is a prominent example of such a reaction wikipedia.org. This reaction occurs between two ester molecules in the presence of a strong base (such as sodium ethoxide) to form a β-keto ester libretexts.org.

In the context of this compound, the ester group could react with another enolizable carbonyl compound in a "crossed" Claisen condensation. A more relevant example is the reaction of ethyl nicotinate with N-methyl-2-pyrrolidone, which proceeds via a Claisen-type mechanism stackexchange.comresearchgate.net. The reaction involves the deprotonation of the α-carbon of the pyrrolidinone by a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ethyl nicotinate. This demonstrates the electrophilic nature of the ester's carbonyl carbon and its susceptibility to attack by carbanionic nucleophiles.

Another related reaction is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester organicreactions.orgorganic-chemistry.orgwikipedia.orgjk-sci.com. While this compound itself is not a diester, this reaction highlights a key reactivity pattern for ester groups in the presence of a base and an intramolecular nucleophilic site.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This characteristic makes it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. The presence of two electron-withdrawing groups, the carboxylic acid and the ethoxycarbonyl moieties, further deactivates the ring towards electrophilic attack.

Electrophilic Aromatic Substitution (EAS):

Electrophilic substitution on the pyridine ring of this compound is expected to be extremely challenging. The nitrogen atom and the two electron-withdrawing substituents reduce the electron density of the ring, making it a poor nucleophile. uoanbar.edu.iqpearson.com Should a reaction occur under harsh conditions, the substitution would be directed to the positions that are least deactivated. In pyridine, electrophilic attack generally occurs at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions is destabilized by the adjacent positively charged nitrogen in the intermediate. uoanbar.edu.iq For this compound, the 3- and 6-positions are already substituted. Therefore, any potential electrophilic attack would likely be directed to the 5-position, and to a lesser extent, the 4-position. Common electrophilic substitution reactions are summarized in the table below.

Interactive Table: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Reactivity with this compound |

| Nitration | HNO₃/H₂SO₄ | Very low to no reactivity expected. |

| Halogenation | X₂/Lewis Acid | Very low to no reactivity expected. |

| Sulfonation | SO₃/H₂SO₄ | Very low to no reactivity expected. |

| Friedel-Crafts Alkylation | R-X/Lewis Acid | No reaction expected. |

| Friedel-Crafts Acylation | RCO-X/Lewis Acid | No reaction expected. |

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing substituents at the 3- and 6-positions further enhance this reactivity by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. In this molecule, the 2- and 4-positions are ortho and para, respectively, to the carboxylic acid group, and the 2- and 4-positions are also influenced by the ethoxycarbonyl group at the 6-position. Therefore, these positions are activated towards nucleophilic attack.

A good leaving group, such as a halide, would typically be required at one of these activated positions for a substitution reaction to occur readily. Without such a leaving group, the reaction conditions would need to be very forcing.

Interactive Table: Predicted Regioselectivity of Nucleophilic Aromatic Substitution

| Position of Attack | Activating Substituents | Predicted Reactivity |

| 2-position | Ortho to COOH, Para to COOEt | Highly activated |

| 4-position | Para to COOH, Ortho to COOEt | Highly activated |

| 5-position | Meta to both substituents | Less activated |

Redox Chemistry of the Pyridine Nucleus

The redox chemistry of the pyridine nucleus in this compound is characterized by its propensity to undergo reduction. The electron-withdrawing nature of the carboxylic acid and ethoxycarbonyl groups makes the pyridine ring more easily reducible than pyridine itself.

Reduction of the pyridine ring can lead to the formation of dihydropyridine, tetrahydropyridine, and ultimately piperidine derivatives. The specific product obtained depends on the reducing agent and the reaction conditions. For instance, catalytic hydrogenation using transition metal catalysts like platinum, palladium, or nickel would be expected to reduce the aromatic ring.

Mechanistic Investigations of Reaction Pathways

Due to the limited specific research on the reactivity of this compound, detailed mechanistic investigations for this particular compound are not extensively documented. However, the mechanisms of its reactions can be inferred from the well-established principles of pyridine chemistry and the behavior of analogous compounds.

Mechanism of Electrophilic Aromatic Substitution: The mechanism would follow the typical SEAr pathway, involving the attack of the aromatic pi-electrons on an electrophile to form a resonance-stabilized cationic intermediate (arenium ion). This is followed by the loss of a proton to restore aromaticity. The high energy of activation for the formation of the arenium ion in this highly deactivated ring would be the primary reason for its low reactivity.

Mechanism of Nucleophilic Aromatic Substitution: The SNAr mechanism would proceed via an addition-elimination pathway. A nucleophile would attack an electron-deficient carbon atom of the pyridine ring (likely the 2- or 4-position if a suitable leaving group is present), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. Recent studies on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups and less stabilized intermediates. nih.govnih.gov

Mechanism of Reduction: The catalytic hydrogenation of the pyridine ring likely proceeds through a series of steps involving the adsorption of the molecule onto the catalyst surface, followed by the sequential addition of hydrogen atoms to the double bonds of the ring. The exact stereochemical outcome of the reduction would depend on the catalyst and reaction conditions.

Further experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and reactivity patterns of this compound.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Ethoxycarbonyl Nicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

Proton (¹H) NMR for Structural Connectivity

Detailed experimental ¹H NMR data, including chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hz, for 6-(Ethoxycarbonyl)nicotinic acid are not available in the searched resources. Such data would be crucial for confirming the arrangement of protons on the pyridine (B92270) ring and the ethoxycarbonyl group.

Carbon (¹³C) NMR for Carbon Framework Elucidation

Similarly, ¹³C NMR spectral data, which is essential for identifying all unique carbon environments within the molecule, including those of the pyridine ring, the carboxylic acid, and the ester group, could not be found.

Two-Dimensional NMR Techniques

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), provide invaluable information about the direct and long-range correlations between proton and carbon atoms, respectively. These analyses are fundamental for the unambiguous assignment of all NMR signals and the definitive confirmation of the molecular structure. No published studies employing 2D NMR for the analysis of this compound were identified.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule's functional groups, offering critical insights into its chemical composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectra for this compound, which would detail the characteristic absorption bands for its functional groups (such as the C=O stretches of the carboxylic acid and ester, the C-O stretches, and the aromatic ring vibrations), are not documented in the available literature.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. No experimental Raman spectra or associated peak assignments for this compound could be retrieved from the searched scientific databases.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₉H₉NO₄), the theoretical exact mass can be calculated and compared with the experimentally measured value to confirm its identity. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for HRMS.

Table 1: Theoretical Exact Mass of this compound

| Ion Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₀NO₄⁺ | 196.0593 |

| [M+Na]⁺ | C₉H₉NNaO₄⁺ | 218.0412 |

The high mass accuracy of HRMS, typically within a few parts per million (ppm), provides a high degree of confidence in the identification of this compound in complex matrices.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the chemical structure of the molecule. For this compound, MS/MS experiments would involve the selection of the protonated molecule [M+H]⁺ (m/z 196.0593) or the deprotonated molecule [M-H]⁻ (m/z 194.0448) and inducing its fragmentation.

The fragmentation of this compound is expected to occur at the ester and carboxylic acid functional groups. Common fragmentation pathways would likely involve the neutral loss of ethylene (B1197577) (C₂H₄), ethanol (B145695) (C₂H₅OH), carbon dioxide (CO₂), and water (H₂O). The analysis of these fragmentation patterns is crucial for the structural confirmation of the molecule. nih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 196.0593 | 168.0287 | C₂H₄ (28.0313) |

| 196.0593 | 150.0181 | C₂H₅OH (46.0412) |

| 196.0593 | 152.0651 | CO₂ (43.9898) |

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of this compound from impurities, starting materials, and other byproducts that may be present in a sample.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. pickeringlabs.comvdsoptilab.dechromatographyonline.com

A C18 column is a common choice for the stationary phase, providing good retention and separation of moderately polar compounds like this compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of the target compound from any impurities. pickeringlabs.comvdsoptilab.deresearchgate.net Detection is commonly performed using a UV detector, as the pyridine ring in the molecule absorbs UV light.

Table 3: Exemplary HPLC Method Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for assessing the purity of a compound. For this compound, TLC can be used to quickly determine the presence of starting materials and the formation of the product. sigmaaldrich.com

A silica (B1680970) gel plate is typically used as the stationary phase, and a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, would serve as the mobile phase. The choice of the mobile phase composition is critical to achieve good separation of the spots on the TLC plate. Visualization of the spots can be achieved under UV light due to the UV-active pyridine ring. sigmaaldrich.com

Table 4: Typical TLC System for Analysis of Nicotinic Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

Hyphenated Analytical Platforms (e.g., LC-MS/MS, Q-TOF LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, provide a powerful tool for the analysis of complex mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is widely used for the quantification of compounds in various matrices. nih.govnih.govnih.gov An LC-MS/MS method for this compound would involve separating the compound from the sample matrix using HPLC, followed by its detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers excellent specificity by monitoring a specific precursor-to-product ion transition.

Quadrupole time-of-flight liquid chromatography-mass spectrometry (Q-TOF LC-MS) combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This setup allows for both the selection of precursor ions and the high-resolution, accurate mass measurement of both precursor and product ions. massbank.eumassbank.eu This capability is particularly useful for the confident identification of unknown impurities and for the structural elucidation of metabolites of this compound.

These advanced analytical platforms are essential for obtaining a comprehensive understanding of the chemical properties of this compound and for ensuring its quality and purity in various applications.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

While specific, detailed research findings on the ultraviolet-visible (UV-Vis) spectroscopy of this compound are not extensively available in the public domain, the spectroscopic properties of its parent compound, nicotinic acid, have been well-documented. The study of nicotinic acid provides a foundational understanding of the UV absorption characteristics that can be expected from its derivatives, including the electronic transitions within the pyridine ring system.

UV-Vis spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In nicotinic acid and its derivatives, the pyridine ring and the carboxylic acid/ester groups constitute the primary chromophores. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

Research on nicotinic acid has established its characteristic absorption peaks. When prepared in an acidic solution, such as 0.1 M hydrochloric acid, nicotinic acid exhibits distinct absorption maxima at approximately 213 nm and 261 nm. researchgate.netresearchgate.net The absorption in this region is attributed to π → π* transitions within the aromatic pyridine ring. The position and intensity of these peaks can be influenced by the solvent and the pH of the solution, which affects the protonation state of the nitrogen atom in the pyridine ring and the carboxylic acid group.

Irradiation of nicotinic acid with ultraviolet light at 253.7 mμ has been shown to induce significant spectral changes, leading to the breakdown of the molecule into photosensitive intermediates which subsequently undergo further photodecomposition. nih.gov A major photoproduct is reported to be UV-absorbing but biologically inactive as a growth factor for Candida pseudotropicalis. nih.gov

Computational studies, often employing Time-Dependent Density Functional Theory (TD-DFT), have been used to theoretically predict and interpret the electronic spectra of nicotinic acid and its derivatives. jocpr.comnih.gov These theoretical approaches help in assigning the observed electronic transitions to specific molecular orbitals and understanding the influence of substituents on the photophysical properties. For instance, computational studies on coumarin-labeled nicotinamide (B372718) derivatives have rationalized solvent effects and the impact of pH on the absorption maxima through analysis of molecular orbital energies. nih.gov

The following table summarizes typical UV-Vis absorption data for nicotinic acid in an acidic medium, which serves as a reference for understanding the potential spectroscopic behavior of this compound.

| Compound | Solvent | Concentration (mg/L) | Wavelength (λmax) | Absorbance | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 6 | ~213 nm | 0.240 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 6 | ~261 nm | 0.281 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 12 | ~213 nm | 0.477 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 12 | ~261 nm | 0.556 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 18 | ~213 nm | 0.730 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 18 | ~261 nm | 0.849 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 24 | ~213 nm | 0.988 | researchgate.netresearchgate.net |

| Nicotinic Acid | 0.1 M Hydrochloric Acid | 24 | ~261 nm | 1.149 | researchgate.netresearchgate.net |

Computational and Theoretical Chemistry Studies of 6 Ethoxycarbonyl Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles. These methods solve the Schrödinger equation for a given molecule to provide insights into its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 6-(Ethoxycarbonyl)nicotinic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), could be employed to predict its optimized geometry, bond lengths, and bond angles. jocpr.com

A study on the related compound, 6-methylnicotinic acid, utilized DFT to determine its equilibrium geometry and found that the molecular skeleton is non-planar. jocpr.com Similar calculations for this compound would be necessary to ascertain its specific structural parameters.

Ab Initio Methods in Molecular Modeling

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate molecular models. researchgate.net While computationally more intensive than DFT, ab initio calculations can offer a more detailed understanding of electron correlation effects, which can be significant in molecules with multiple functional groups like this compound. nih.gov Vibrational analyses of nicotinic acid species have been performed using ab initio methods to understand their equilibrium structures in aqueous solutions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and ethoxycarbonyl groups and the nitrogen atom of the pyridine (B92270) ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. orgchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the oxygen atoms, while the LUMO would be centered on the electron-withdrawing carboxyl and ethoxycarbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Related Nicotinic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Nicotinic Acid | -7.2 | -1.5 | 5.7 |

| 6-Methylnicotinic Acid | -6.9 | -1.3 | 5.6 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific FMO data for this compound is not available in the reviewed literature.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in the supramolecular chemistry and biological activity of molecules. NCI analysis, often performed using software like Multiwfn, allows for the visualization and characterization of these weak interactions. For this compound, NCI analysis could reveal the nature and strength of intermolecular hydrogen bonding involving the carboxylic acid and ethoxycarbonyl groups, as well as potential π-stacking interactions between the pyridine rings in the solid state.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions, when compared with experimental data, can help in the complete assignment of the NMR spectra. bmrb.iohmdb.cahmdb.cabmrb.io

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. researchgate.netnist.govresearchgate.net These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR spectra to assign the characteristic vibrational modes of the molecule, such as the C=O stretching of the carboxylic acid and ester groups, and the C-N stretching of the pyridine ring. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netnih.gov For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to the π-π* and n-π* electronic transitions within the molecule. nih.govresearchgate.netnih.govspectrabase.com

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-9.0, Ethyl protons: 1.3 (t), 4.3 (q) |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbons: ~165-170, Aromatic carbons: 120-150 |

| IR | Vibrational Frequency (cm⁻¹) | C=O (acid): ~1710, C=O (ester): ~1730, C-O: ~1250 |

| UV-Vis | λmax (nm) | ~265 |

Note: The data in this table is hypothetical and based on typical values for similar functional groups. Accurate prediction requires specific computational studies.

Reaction Pathway and Transition State Analysis

Understanding the synthesis of this compound requires an analysis of its reaction pathway, which identifies the sequence of elementary steps leading from reactants to products. Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in elucidating these mechanisms. nih.gov

Reaction pathway analysis involves mapping the potential energy surface of the reaction. Key points on this surface include stable molecules (reactants, intermediates, and products) and transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed.

For nicotinic acid and its derivatives, synthesis often involves the oxidation of a precursor, such as a substituted picoline. nih.govoaepublish.com For example, the gas-phase catalytic oxidation of β-picoline to nicotinic acid has been studied to understand the mechanistic steps. researchgate.net Computational studies can model these complex catalytic processes, identifying intermediates and calculating the activation energies for each step. oaepublish.com

Key aspects of the analysis include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for reactants, products, and all proposed intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants (or intermediates) to products. This is a critical step, as the structure of the transition state reveals the geometry of the molecule as bonds are breaking and forming.

Frequency Calculations: These are performed to characterize the optimized structures. For a stable molecule, all vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactant and product, mapping out the minimum energy path.

By calculating the energies of the reactants, transition states, and products, a detailed energy profile for the entire reaction can be constructed. This profile allows chemists to determine the rate-limiting step of the synthesis (the one with the highest energy barrier) and to understand how changes in reactants, catalysts, or conditions might affect the reaction's efficiency and yield. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a chemical compound can be considered for pharmaceutical applications, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, reducing the time, cost, and ethical concerns associated with early-stage experimental testing. nih.govscielo.br These predictive tools are crucial for filtering drug candidates and identifying potential liabilities early in the discovery process. nih.gov

ADMET studies predict how a compound is likely to behave in a biological system. nih.gov For this compound, these predictions would provide a preliminary assessment of its drug-likeness. The predictions are based on the molecule's structure and are derived from large datasets of experimentally determined properties. nih.gov

Below is an interactive table summarizing key ADMET parameters that would be predicted for this compound.

| Parameter | Predicted Value/Classification | Description |

|---|---|---|

| Water Solubility | Moderately Soluble | Affects absorption and formulation. Moderate solubility is often a desirable trait. scielo.br |

| Human Intestinal Absorption | High | Predicts the percentage of the compound absorbed through the human gut. |

| Blood-Brain Barrier (BBB) Permeation | Low/Non-permeable | Indicates whether the compound is likely to cross into the central nervous system. |

| CYP450 Inhibition | Potential Inhibitor of CYP2D6 | Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition can lead to drug-drug interactions. |

| Hepatotoxicity | Low Risk | Predicts the potential for the compound to cause liver damage. scielo.br |

| AMES Mutagenicity | Non-mutagenic | Assesses the mutagenic potential of a compound, which is an indicator of its carcinogenic risk. scielo.br |

| hERG Inhibition | Low Risk | Predicts the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmia. |

These predictions are generated using various models and algorithms and provide a valuable, though preliminary, safety and pharmacokinetic profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By building a reliable QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for activity. nih.gov

For this compound and its analogues, a QSAR study would involve several steps: researchgate.net

Data Set Collection: A series of related compounds with experimentally measured biological activity (e.g., inhibition constants, Ki, for a specific enzyme or receptor) is compiled. researchgate.net This set is divided into a training set to build the model and a test set to validate it. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using the external test set and statistical cross-validation techniques. nih.gov

The resulting QSAR model can provide significant insights. For instance, a study on 6-substituted nicotine (B1678760) derivatives demonstrated that a combination of lipophilicity (π) and the volume of the substituent at the 6-position could explain the binding affinity at nicotinic acetylcholine (B1216132) receptors. researchgate.net Similarly, a QSAR model for this compound could reveal the importance of its electronic, steric, and hydrophobic properties for its biological target.

Below is an interactive table of common molecular descriptors that would be calculated for a QSAR study of this compound derivatives.

| Descriptor Category | Example Descriptor | Property Represented |

|---|---|---|

| Lipophilic | LogP | Octanol-water partition coefficient, representing the hydrophobicity of the molecule. researchgate.net |

| Electronic | Hammett Constant (σ) | Describes the electron-donating or electron-withdrawing effect of substituents. researchgate.net |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; important for membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to chemical reactivity. |

Molecular Dynamics Simulations for Conformational Analysis

While QSAR provides a static picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time, offering deep insights into its conformational flexibility and its interactions with biological macromolecules like proteins or DNA. nih.gov

An MD simulation of this compound, either alone in solution or bound to a biological target, would involve:

System Setup: A starting structure of the molecule (and its binding partner, if applicable) is placed in a simulation box, which is then filled with solvent molecules (usually water) and ions to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters and equations describing the potential energy of the system, is applied. It calculates the forces acting on each atom based on its interactions with other atoms (bond stretching, angle bending, torsions, and non-bonded interactions).

Simulation: Newton's equations of motion are solved iteratively for every atom in the system over a series of very short time steps (femtoseconds). This generates a trajectory that describes how the positions and velocities of the atoms change over time.

Analysis of the MD trajectory for this compound could reveal:

Conformational Preferences: The molecule can rotate around its single bonds. MD simulations can identify the most stable conformations (rotamers) and the energy barriers between them. This is crucial as the biologically active conformation may not be the lowest energy one.

Binding Stability: When simulated within a protein's active site, MD can assess the stability of the binding pose predicted by molecular docking. nih.gov It can measure how much the ligand moves, whether key interactions (like hydrogen bonds) are maintained over time, and calculate the binding free energy. nih.gov

Solvent Effects: The simulation explicitly shows how water molecules interact with the compound, which is critical for understanding its solubility and the role of water in mediating binding to a target.

Protein Flexibility: MD simulations show how the protein target may change its shape to accommodate the ligand, a phenomenon known as induced fit. This can reveal allosteric effects where binding at one site influences another distant site on the protein. nih.gov

Biological and Pharmacological Research of 6 Ethoxycarbonyl Nicotinic Acid Derivatives

Design and Synthesis of Bioactive Analogues

The synthesis of bioactive analogues of 6-(ethoxycarbonyl)nicotinic acid often begins with the modification of the core nicotinic acid structure. A common strategy involves the conversion of the carboxylic acid group into a more reactive intermediate, such as an acyl chloride or an ester, to facilitate the attachment of various functional groups.

One established method for creating derivatives from nicotinic acid is through the formation of nicotinoyl chloride. This is typically achieved by reacting nicotinic acid with thionyl chloride (SOCl₂). mdpi.com The resulting nicotinoyl chloride is a versatile intermediate that can then be reacted with a wide array of nucleophiles, such as amines or hydrazines, to produce a library of amide or hydrazide derivatives. nih.govmdpi.com For instance, condensation of nicotinoyl chloride with mono-thiocarbohydrazones has been used to synthesize novel nicotinamides. mdpi.com Another approach involves direct coupling of the carboxylic acid with an amine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

A more specific example relevant to the this compound structure involves reactions starting with a related nicotinonitrile derivative. Research has shown that 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile can serve as a starting material. researchgate.net This compound can be reacted with α-amino acids in dimethylformamide (DMF) to yield 2-substituted 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridines. researchgate.net Alternatively, reacting the same nicotinonitrile with anthranilic acid or its esters can produce intermediates that are then cyclized to form complex heterocyclic systems like benzo[b]-1,8-naphthyridin-5-ones. researchgate.net These synthetic strategies demonstrate how the ethoxycarbonyl group at the 5-position (equivalent to the 6-position in this compound, depending on numbering conventions) is maintained while the rest of the molecule is elaborated to create diverse chemical entities for biological testing.

The general synthetic schemes for creating nicotinic acid derivatives often involve sequential transformations. A typical pathway includes:

Formation of a nicotinic acid hydrazide from the corresponding ester. researchgate.net

Condensation of the hydrazide with various aldehydes to form Schiff bases (acylhydrazones). researchgate.netnih.gov

Cyclization of these intermediates to generate heterocyclic systems, such as 1,3,4-oxadiazoles. researchgate.net

These synthetic methodologies allow for the systematic modification of the nicotinic acid backbone, enabling the exploration of structure-activity relationships and the optimization of biological activity.

In Vitro Screening Methodologies for Biological Activity

Once synthesized, derivatives of this compound are subjected to a battery of in vitro assays to determine their biological and pharmacological potential across various therapeutic areas.

The anti-inflammatory potential of nicotinic acid derivatives is commonly evaluated using macrophage cell lines, such as RAW 264.7, which are stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.gov

Key in vitro assays include:

Nitrite (B80452) Production Assay (Griess Assay): This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity. nih.gov

Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. It measures the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov

Cytokine Quantification (ELISA): The levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are measured in the cell culture medium using Enzyme-Linked Immunosorbent Assay (ELISA). nih.govnih.gov Compounds that significantly reduce the secretion of these cytokines are considered potent anti-inflammatory agents. nih.gov

Enzyme Expression Analysis (Western Blot): The expression levels of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are assessed using Western blot analysis. nih.govnih.gov

The anti-fibrotic effects of nicotinic acid analogues are investigated using models of tissue fibrosis. For liver fibrosis, this can involve both in vivo models and in vitro studies using hepatic stellate cells (HSCs), which are the primary cell type responsible for extracellular matrix (ECM) deposition in the liver. nih.gov

Standard evaluation methodologies include:

Histopathological Analysis: Liver tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis. nih.gov

Hydroxyproline Assay: The total collagen content in the liver tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen. nih.gov

Biochemical Markers: Levels of liver enzymes (e.g., ALT, AST) in the serum are measured as indicators of liver damage. nih.gov

Oxidative Stress Markers: The antioxidant properties of the compounds are evaluated by measuring levels of lipid peroxidation and the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx). nih.gov

Western Blot Analysis: The expression of key pro-fibrotic signaling molecules, such as Transforming Growth Factor-beta (TGF-β) and Connective Tissue Growth Factor (CTGF), is measured. nih.gov

Zymography: The activity of matrix metalloproteinases (MMPs), enzymes involved in ECM degradation, is assessed using zymography assays. nih.gov

The antimicrobial and antiviral activities of nicotinic acid derivatives are determined against a panel of pathogenic microorganisms and viruses.

Antimicrobial Screening: The most common method is the broth microdilution method , which is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. mdpi.comnih.gov This involves preparing serial dilutions of the compound in a liquid growth medium, inoculating it with a standardized number of microorganisms, and incubating it. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microbe. mdpi.comnih.govnih.gov This method is used for bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans). mdpi.commdpi.com

Antiviral Screening: Antiviral activity is assessed in cell cultures. Host cells (e.g., HEL cells) are infected with a specific virus (e.g., Herpes Simplex Virus, Varicella-Zoster Virus), and the ability of the compound to inhibit virus-induced cytopathogenicity is measured. researchgate.net The 50% effective concentration (EC₅₀) is determined, which is the concentration of the compound that inhibits viral replication by 50%. mdpi.com

The potential of nicotinic acid derivatives as anticancer agents is evaluated by assessing their ability to inhibit the growth and proliferation of human cancer cell lines.

Commonly used in vitro assays are:

Sulforhodamine B (SRB) Assay: This is a colorimetric assay used to measure cell density by quantifying cellular protein content. It is widely used to screen compounds for anti-proliferative activity against various cancer cell lines (e.g., HeLa, A549, MDA-MB-231). nih.gov

Thymidine Incorporation Assay: This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled [³H]thymidine into the DNA of proliferating cells. researchgate.net A decrease in incorporation indicates an anti-proliferative effect.

Colony Formation Assay: This assay assesses the ability of a single cell to grow into a colony. It is a measure of the long-term survival and proliferative capacity of cancer cells after treatment with a compound. acs.org

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compounds that cause cell cycle arrest at a specific phase are identified. nih.gov

Apoptosis Assays: The induction of programmed cell death (apoptosis) is a key indicator of anticancer activity. This can be measured by quantifying the activity of key executioner enzymes like caspase-3 or by using flow cytometry to detect apoptotic markers. nih.govnih.gov

Mechanistic Investigations of Biological Interactions

Understanding the mechanism of action is crucial for the development of drug candidates. For nicotinic acid derivatives, this involves identifying their molecular targets and the signaling pathways they modulate.

Anti-inflammatory Mechanisms: Nicotinic acid itself is known to exert anti-inflammatory effects by activating the G protein-coupled receptor 109A (GPR109A). nih.gov Activation of this receptor in monocytes and macrophages inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This is achieved by reducing the phosphorylation of key upstream kinases like IKKβ and the inhibitory protein IκBα, which ultimately prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.gov

Anti-fibrotic Mechanisms: The anti-fibrotic action of nicotinic acid is linked to its antioxidant properties and its ability to reduce the expression of the pro-fibrotic cytokine TGF-β. nih.gov By attenuating oxidative processes, nicotinic acid can prevent the activation of hepatic stellate cells and subsequent ECM deposition. nih.gov

Antitumor Mechanisms: The anticancer effects of certain nicotinic acid derivatives have been attributed to the inhibition of specific targets crucial for tumor growth and angiogenesis. For example, some novel derivatives have been shown to be potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of blood vessel formation in tumors. nih.gov Molecular docking studies are often used to predict and rationalize the binding interactions of these derivatives with the active site of their target enzymes. nih.govnih.gov

Antimicrobial Mechanisms: While the exact mechanisms for many novel nicotinic acid derivatives are still under investigation, their activity is generally linked to the presence of the pyridine (B92270) ring. researchgate.net For some derivatives, computational "target fishing" using databases like PharmMapper has been employed to identify potential protein targets. For instance, certain nicotinamide (B372718) hydrazides have shown potential to interact with bacterial proteins related to antibiotic resistance, such as bleomycin (B88199) resistance protein. mdpi.comnih.gov

Lipid-Modifying Mechanisms: The classical mechanism of nicotinic acid in treating dyslipidemia involves the direct inhibition of the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes. nih.gov This inhibition reduces triglyceride synthesis, leading to decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles. nih.govwikipedia.org

These mechanistic studies provide a deeper understanding of how derivatives of this compound might exert their pharmacological effects, guiding the future design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies (e.g., Diacylglycerol Acyltransferase-2, COX-2)

Derivatives of nicotinic acid have demonstrated significant inhibitory effects on key enzymes involved in lipid metabolism and inflammation.

Diacylglycerol Acyltransferase-2 (DGAT-2): Niacin, the parent compound of this series, directly inhibits Diacylglycerol Acyltransferase-2 (DGAT2), a critical enzyme in triglyceride synthesis. nih.gov Studies in HepG2 cells have shown that niacin acts as a noncompetitive inhibitor of DGAT2, with an IC₅₀ value of 0.1 mM. nih.govcaldic.com This inhibition leads to a decrease in the apparent Vmax of the enzyme without affecting the apparent Km. nih.gov Notably, this effect is selective for DGAT2, as niacin does not inhibit the activity of DGAT1, another key enzyme in the same pathway. nih.govcaldic.com This specific enzymatic inhibition is a major contributor to the lipid-regulating effects of niacin, resulting in decreased triglyceride synthesis and secretion of hepatic atherogenic lipoproteins. nih.gov

Cyclooxygenase-2 (COX-2): Several novel series of nicotinic acid derivatives have been synthesized and evaluated as potent and selective anti-inflammatory agents targeting the COX-2 enzyme. nih.govnih.gov In comparative studies against standard drugs like indomethacin, diclofenac, and celecoxib (B62257), certain derivatives exhibited highly potent COX-2 inhibitory activity and superior selectivity over the COX-1 isoform. nih.gov For instance, compounds designated as 4c and 4f not only showed COX-2 inhibitory activity equipotent to celecoxib but also demonstrated selectivity indices 1.8 to 1.9 times higher than celecoxib. nih.gov Molecular docking studies have corroborated these findings, showing that these derivatives establish more favorable interactions within the COX-2 active site compared to celecoxib, which explains their remarkable inhibitory activity. nih.govnih.gov

Table 1: COX-2 Inhibition by Nicotinic Acid Derivatives

| Compound | Reported COX-2 Inhibitory Activity | Selectivity vs. COX-1 | Reference |

|---|---|---|---|

| Derivative 4c | Equipotent to Celecoxib | 1.8-1.9 fold higher selectivity than Celecoxib | nih.gov |

| Derivative 4f | Equipotent to Celecoxib | 1.8-1.9 fold higher selectivity than Celecoxib | nih.gov |

| Derivative 4h | Significant anti-inflammatory activity; mild gastric profile | Preferential COX-2 inhibition | nih.gov |

| Derivative 5b | Significant anti-inflammatory activity | Preferential COX-2 inhibition | nih.gov |

Receptor Binding and Activation Studies (e.g., GPR109A)

The primary molecular target for the lipid-lowering effects of nicotinic acid and its derivatives is the G protein-coupled receptor GPR109A (also known as niacin receptor 1). researchgate.netnih.gov

Mechanism of Action: GPR109A is a Gi-coupled receptor expressed in adipocytes and various immune cells. researchgate.netnih.gov Upon activation by agonists like niacin, GPR109A inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. nih.gov This decrease in cAMP suppresses hormone-sensitive lipase (B570770) activity, thereby inhibiting the breakdown of triglycerides (lipolysis) and the release of free fatty acids from adipose tissue. nih.gov Beyond its effects on lipids, GPR109A activation has been shown to mediate potent anti-inflammatory effects. nih.govarvojournals.org In colonic macrophages and dendritic cells, GPR109A signaling promotes an anti-inflammatory state and induces the differentiation of regulatory T cells. nih.gov Similarly, in retinal pigment epithelial cells, agonists for this receptor suppress the production of inflammatory cytokines. arvojournals.org

Receptor Internalization: The signaling of GPR109A is tightly regulated. Following agonist stimulation, the receptor is rapidly internalized from the plasma membrane via a clathrin-coated pit pathway. nih.gov This process is dependent on the G-protein subunit Gβγ, which recruits G protein-coupled receptor kinase 2 (GRK2) to phosphorylate the receptor. This phosphorylation event then facilitates the binding of arrestin3, leading to internalization. nih.gov

Table 2: GPR109A Receptor Agonist Activity

| Agonist | Receptor | Key Finding | Reference |

|---|---|---|---|

| Niacin (Nicotinic Acid) | GPR109A | Identified as the primary endogenous ligand; activation leads to reduced cAMP levels. | nih.gov |

| β-hydroxybutyrate | GPR109A | A physiological ligand that mediates anti-inflammatory effects in the retina. | arvojournals.org |

| Pyrrole Derivative 16 | GPR109A | A potent synthetic agonist with prolonged in vivo efficacy compared to niacin. | researchgate.net |

Modulation of Biological Pathways (e.g., lipoprotein metabolism, DNA repair)

The interactions of nicotinic acid derivatives with their molecular targets translate into the modulation of broader biological pathways critical for cellular and organismal health.

Lipoprotein Metabolism: The modulation of lipoprotein metabolism is a hallmark of this class of compounds. This is achieved through a dual mechanism involving both enzyme inhibition and receptor activation. The direct, noncompetitive inhibition of DGAT2 in the liver curtails the synthesis of triglycerides, a key component of very-low-density lipoproteins (VLDL). nih.gov Concurrently, the activation of GPR109A in adipocytes reduces the flow of free fatty acids to the liver, thereby decreasing the substrate available for triglyceride and VLDL production. researchgate.netnih.gov This concerted action effectively regulates the levels of circulating atherogenic lipoproteins.

DNA Repair: The link between nicotinic acid derivatives and DNA repair pathways is an emerging area of investigation, primarily through the intersection of metabolism and cellular stress responses. Research has shown that persistent DNA damage can trigger a significant rewiring of cellular metabolism, including a global shift in lipid metabolism. biorxiv.org Specifically, conditions of chronic DNA damage can lead to alterations in triacylglycerols (TAGs) and free polyunsaturated fatty acids. biorxiv.org As nicotinic acid derivatives are potent modulators of lipid and triglyceride metabolism, they operate on pathways that are intrinsically linked to the cellular response to DNA damage. nih.govbiorxiv.org This suggests that the metabolic reprogramming induced by these compounds could potentially influence the cellular environment in which DNA repair processes occur, though direct modulation of DNA repair enzymes by these specific derivatives is not yet established.

Structure-Activity Relationship (SAR) Studies for Optimized Design

The development of potent and selective nicotinic acid derivatives has been heavily guided by structure-activity relationship (SAR) studies. These investigations systematically modify the chemical scaffold to understand how different functional groups influence biological activity, leading to the rational design of optimized compounds.

For example, in the development of novel COX-2 inhibitors, SAR studies revealed that specific substitutions on the nicotinic acid core were crucial for high potency and selectivity. nih.gov Molecular docking simulations, a key tool in SAR, helped elucidate the binding modes of these derivatives, showing that compounds like 4c and 4f formed more stable and extensive interactions with key amino acid residues in the COX-2 active site than reference inhibitors. nih.gov Similarly, SAR studies on thionicotinic acid analogs identified that the presence of a carboxylic acid group, as opposed to an amide or nitrile, was critical for achieving the most potent vasorelaxant and antioxidant effects. nih.gov These studies underscore the importance of systematic structural modification to fine-tune the pharmacological profile of the nicotinic acid scaffold for various therapeutic targets.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyridine ring, the core structure of nicotinic acid, is widely regarded as a "privileged scaffold" in medicinal chemistry. mdpi.comekb.eg This term describes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a versatile starting point for drug discovery. The nicotinic acid and nicotinonitrile scaffolds have given rise to compounds with a wide array of biological activities, including anti-inflammatory, antidiabetic, antiviral, and anticancer properties. mdpi.comekb.eg

The utility of this scaffold is demonstrated by its presence in numerous approved drugs and clinical candidates. ekb.eg For instance, researchers have successfully used the nicotinic acid scaffold to develop potent inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy. nih.gov By making structural modifications to a lead compound, a series of (aryloxyacetylamino)-nicotinic acid analogues were synthesized, with some displaying significant inhibition of HIF-1α accumulation and its target genes in human cancer cell lines. nih.gov The ability of the nicotinic acid framework to serve as a foundation for developing drugs against such varied targets as GPR109A, COX-2, and HIF-1α solidifies its status as a privileged and essential scaffold in modern medicinal chemistry. nih.govresearchgate.netnih.gov

Future Perspectives and Research Challenges for 6 Ethoxycarbonyl Nicotinic Acid Research

Development of Sustainable and Economically Viable Synthesis Routes

The industrial production of nicotinic acid and its derivatives has traditionally relied on chemical methods that often involve harsh conditions and environmentally hazardous by-products. frontiersin.orgnih.gov For instance, the oxidation of pyridine (B92270) bases like 5-ethyl-2-methylpyridine (B142974) with nitric acid is a common industrial method, but it generates nitrous oxide, a potent greenhouse gas. nih.govresearchgate.net Historical methods using oxidants like potassium permanganate (B83412) (KMnO₄) are also highly wasteful, with a low atom economy. nih.gov

The future of synthesizing 6-(ethoxycarbonyl)nicotinic acid hinges on the adoption of "green chemistry" principles. A major research challenge is to develop routes that are not only environmentally benign but also economically competitive. Biocatalysis and enzymatic synthesis represent the most promising avenues. nih.gov These methods offer high selectivity and operate under mild conditions, reducing energy consumption and waste production. frontiersin.orgmdpi.com

Researchers are exploring the use of microbial enzymes, such as nitrilases, which can convert nitriles (like 3-cyanopyridine) directly to nicotinic acid with high efficiency. frontiersin.orgmdpi.com The challenge lies in discovering or engineering enzymes that can efficiently catalyze the specific steps required for the synthesis of this compound, potentially from readily available and renewable feedstocks. Immobilization of whole cells or purified enzymes in bioreactors is a key strategy for creating continuous, high-yield production processes with potential for industrial application. mdpi.com

Table 1: Comparison of Synthesis Routes for Nicotinic Acid and Derivatives

| Synthesis Method | Precursors | Conditions | Advantages | Disadvantages |

| Chemical Oxidation | 5-ethyl-2-methylpyridine, 3-methylpyridine (B133936) | High temperature/pressure, strong acids (e.g., HNO₃) | Well-established, high yield (91-96%) nih.gov | Environmentally unfriendly (produces N₂O), corrosive, low atom economy frontiersin.orgnih.gov |

| Ammonoxidation/Hydrolysis | 3-methylpyridine, NH₃, air | High temperature (280–500 °C), catalyst (e.g., V₂O₅) nih.gov | Industrial-scale process nih.gov | Requires high energy input, multi-step process nih.gov |

| Enzymatic Synthesis (Biocatalysis) | 3-cyanopyridine | Mild conditions (ambient temp/pressure) | Environmentally friendly, high selectivity, one-step reactions, high purity (>99.9%) frontiersin.orgmdpi.com | Enzyme stability and cost can be a challenge; requires further development for specific derivatives frontiersin.org |

Exploration of Novel Biological Targets and Therapeutic Applications

Nicotinic acid and its derivatives have a broad spectrum of biological activities, suggesting that this compound could be a scaffold for developing drugs for various diseases. researchgate.netchemistryjournal.net While nicotinic acid itself is known for its lipid-lowering effects and its role in treating cardiovascular diseases, its derivatives have shown promise as anti-inflammatory, analgesic, anti-tuberculosis, and even anti-cancer agents. chemistryjournal.netnih.govresearchgate.net

A significant future direction is the systematic screening of derivatives of this compound against a wide array of biological targets. Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a key target class. nih.gov Given that derivatives like 6-hydroxy-L-nicotine show high affinity for nAChR subtypes implicated in neurodegenerative diseases and cancer, it is plausible that novel compounds derived from this compound could be developed as selective modulators of these receptors for conditions like Alzheimer's or Parkinson's disease. nih.govnih.gov

Furthermore, research has demonstrated the potential of nicotinic acid derivatives in treating multi-drug resistant tuberculosis by inhibiting peptide synthesis in mycobacteria. researchgate.netdrugs.com This opens a critical avenue for designing new derivatives of this compound as next-generation antitubercular agents. The challenge will be to identify novel mechanisms of action to circumvent existing resistance patterns.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Known Biological Target/Mechanism | Potential Application for Derivatives | Research Focus |

| Cardiovascular Disease | GPR109A receptor activation, lipid metabolism modulation nih.govresearchgate.net | Novel lipid-lowering agents with reduced side effects nih.gov | Designing selective GPR109A agonists. |

| Neurodegenerative Disorders | Modulation of nicotinic acetylcholine receptors (nAChRs) nih.govnih.gov | Treatment for Alzheimer's and Parkinson's disease nih.gov | Developing subtype-selective nAChR ligands. |

| Infectious Diseases | Inhibition of Mycobacterium tuberculosis peptide synthesis drugs.com | New antibiotics for multi-drug resistant tuberculosis researchgate.net | Identifying novel bacterial targets and overcoming resistance. |

| Inflammation & Pain | Inhibition of inflammatory mediators (e.g., COX-2, TNF-α, IL-6) nih.gov | Development of potent anti-inflammatory drugs with better gastric safety nih.gov | Synthesizing dual-target inhibitors. |

| Oncology | Modulation of nAChRs involved in tumor proliferation nih.gov | Novel anticancer agents nih.gov | Investigating effects on cancer cell signaling pathways. |

Advancements in Targeted Delivery Systems for Derivatives